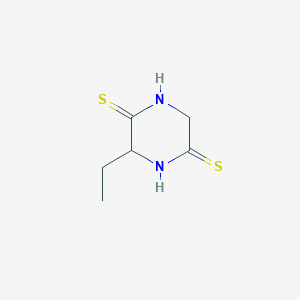
4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl acetoacetate and guanidine, the pyrimidine ring can be formed through cyclization reactions.
Introduction of the Methylsulfonyl Group: This can be achieved by sulfonation reactions using reagents like methylsulfonyl chloride.
Alkylation and Alkyne Addition: The ethyl and propynyl groups can be introduced through alkylation and Sonogashira coupling reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or propynyl groups.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Industry: Use in the production of specialty chemicals or as a component in materials science.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-(methylsulfonyl)pyrimidine: Lacks the propynyl group.
2-(Methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine: Lacks the ethyl group.
4-Ethyl-6-(1-propyn-1-yl)pyrimidine: Lacks the methylsulfonyl group.
Uniqueness
The presence of the ethyl, methylsulfonyl, and propynyl groups in 4-Ethyl-2-(methylsulfonyl)-6-(1-propyn-1-yl)pyrimidine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-ethyl-2-methylsulfonyl-6-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C10H12N2O2S/c1-4-6-9-7-8(5-2)11-10(12-9)15(3,13)14/h7H,5H2,1-3H3 |
InChI Key |
IOQDOBAGIGHISN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)S(=O)(=O)C)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


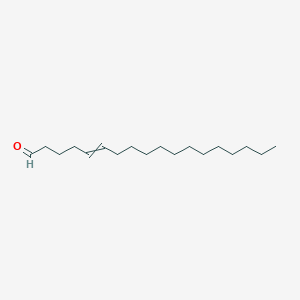
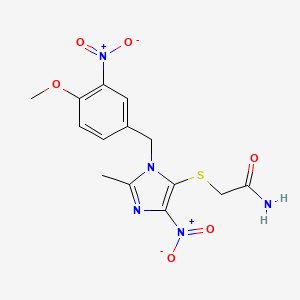
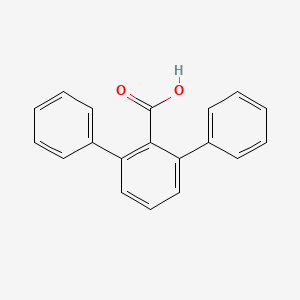

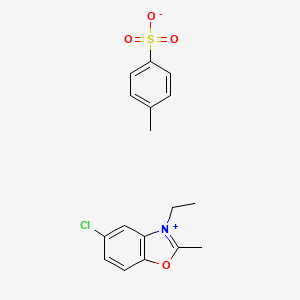

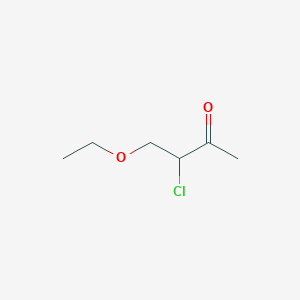
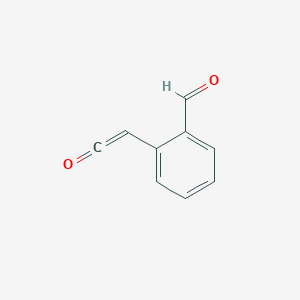
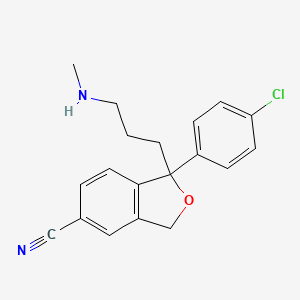
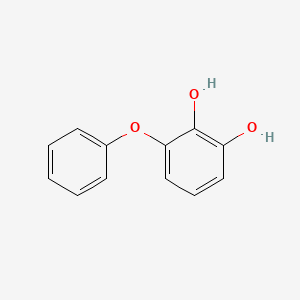
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)

